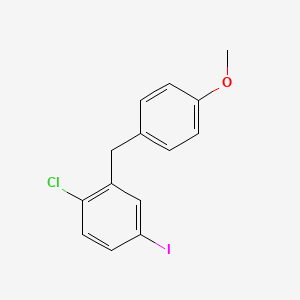

1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

Cat. No. B8624599

M. Wt: 358.60 g/mol

InChI Key: JVROQQAZKZLCHH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09193751B2

Procedure details

A 250 mL of 4-neck flask equipped with an internal thermometer and a condenser were added anisole (5.7 g, 52.0 mmol) and dichloromethane (17 mL) and the mixture was cooled to −3° C. Aluminum (III) chloride (7.4 g, 55.0 mmol) was added to the above solution over 1 h while maintaining the internal temperature below 5° C. After the addition was completed, the mixture was stirred for 30 min at 0˜5° C., and a solution of 2-chloro-5-iodobenzoyl chloride (15.0 g, 0.05 mol) in dichloromethane (15 mL) was added dropwise over 1 hour while maintaining the internal temperature below 5° C. The mixture was stirred for another 1 hour at 0˜5° C. and warmed to 10˜15° C. PMHS (15.0 g, 0.25 mol) was added dropwise while maintaining the internal temperature below 25° C. After stirring for 10 hours at 25° C., additional PMHS (9.0 g, 0.15 mol) was added to the above mixture. After stirring for another 16 hours at 30° C., the mixture was cooled to 5˜10° C. and ice water (100 mL) was added slowly dropwise over 1 hour with stirring. Note: A severe exotherm would occur upon addition of the first portion of water. The mixture was filtered and the filter cake was slurried with dichloromethane (100 mL) containing diatomite (30 g). The mixture was filtered and the filter cake was washed with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL). After removal of the volatiles, the residue was recrystallized from absolute ethanol (58 mL) to give 12.0 g of 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene as a white solid (yield, 67%, HPLC-0002: 98.7%). Note: The purity can be increased by doing a second recrystallization of 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene, HPLC purity could be up to 99.5% with 75˜80% yield. 1H NMR (CDCl3, 400 MHz): δ 7.50 (d, J=8.4 Hz, 2H), 7.10˜7.13 (m, 3H), 6.88 (d, J=8.4 Hz, 2H), 4.00 (s, 2H), 3.82 (s, 3H). MS ESI (m/z): 357 [M+1]+. 13C NMR (CDCl3, 100 MHz): δ 158.3, 141.5, 139.5, 136.6, 134.2, 131.2, 130.6, 129.9, 114.1, 91.71, 55.29, 38.09.

[Compound]

Name

ice water

Quantity

100 mL

Type

reactant

Reaction Step Six

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:15]=1[C:16](Cl)=O.C[SiH](O)C.C[Si](C)(C)C.C[Si](O)(C)C>ClCCl.O>[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:15]=1[CH2:16][C:4]1[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=1 |f:1.2.3.4,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

17 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

7.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)Cl)C=C(C=C1)I

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Four

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O

|

Step Six

[Compound]

|

Name

|

ice water

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-3 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 30 min at 0˜5° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 mL of 4-neck flask equipped with an internal thermometer and a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature below 5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature below 5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for another 1 hour at 0˜5° C.

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 10˜15° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature below 25° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 10 hours at 25° C.

|

|

Duration

|

10 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for another 16 hours at 30° C.

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 5˜10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing diatomite (30 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with dichloromethane (2×50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with brine (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was recrystallized from absolute ethanol (58 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 66.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |